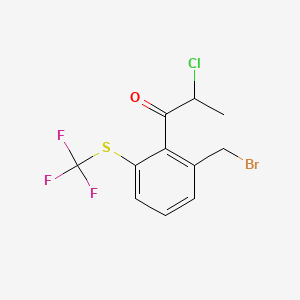
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the trifluoromethylthio group:
Chloropropanone formation: The final step involves the formation of the chloropropanone moiety, which can be achieved through chlorination reactions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution reactions: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Addition reactions: The chloropropanone moiety can participate in addition reactions with nucleophiles.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its reactive functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects . The trifluoromethylthio group can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-6-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:
1-(3-(Bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but differs in the position of the bromomethyl and trifluoromethylthio groups.
2-(Trifluoromethyl)phenyl isocyanate: This compound contains the trifluoromethyl group but differs in its overall structure and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H9BrClF3OS |
|---|---|
Peso molecular |
361.61 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-6-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9BrClF3OS/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3 |
Clave InChI |
ZPDPAUCDLRDTKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C=CC=C1SC(F)(F)F)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl ((6-amino-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)methyl)carbamate](/img/structure/B14062989.png)


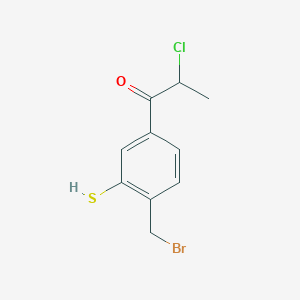



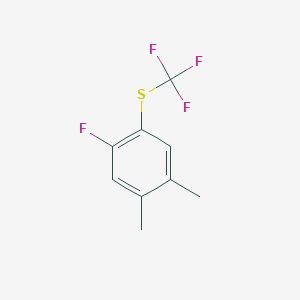


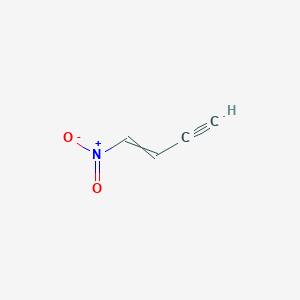
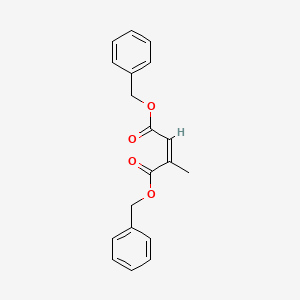
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)

